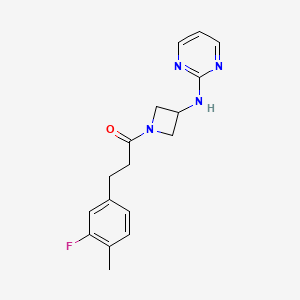

3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-12-3-4-13(9-15(12)18)5-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-4,7-9,14H,5-6,10-11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYFQMGGVQEKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a fluorinated aromatic ring, an azetidine moiety, and a pyrimidine derivative, which are critical for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, azetidinone derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29) .

A study reported that certain azetidinone compounds inhibited cell proliferation and induced apoptosis in human solid tumor cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Antiviral Activity

Additionally, azetidinone derivatives have displayed antiviral properties. For example, compounds structurally related to the target compound inhibited the replication of viruses such as human coronavirus (229E) and influenza A virus, with effective concentrations (EC50 values) ranging from 8.3 µM to 45 µM . These findings suggest a potential application in treating viral infections.

Table 1: Summary of Biological Activities

The biological activity of This compound is likely mediated through several mechanisms:

- Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, such as mTOR and PI3K pathways .

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial feature of many azetidinone-based drugs.

- Antiviral Mechanisms : The antiviral activity may be attributed to interference with viral replication processes or modulation of host immune responses.

Case Studies

Several studies have explored the biological efficacy of azetidinone derivatives:

- Azetidinone in Cancer Treatment : A recent study highlighted the efficacy of a related azetidinone compound in inhibiting tumor growth in xenograft models of breast cancer. The compound demonstrated significant tumor regression compared to controls .

- Antiviral Efficacy Against Coronaviruses : Another study evaluated the antiviral potential against coronaviruses, revealing that certain azetidinones could inhibit viral replication effectively at low concentrations .

Scientific Research Applications

The compound 3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its therapeutic potential, biological activities, and relevant case studies.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 283.34 g/mol. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cancer cell proliferation and survival .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies suggest that compounds with similar structures can enhance cognitive function and protect neuronal cells from oxidative stress .

Antimicrobial Activity

There is growing interest in the antimicrobial potential of this compound. Preliminary studies indicate that it may possess activity against various bacterial strains, making it a candidate for further development as an antibiotic agent. The effectiveness against resistant strains is particularly noteworthy, as antibiotic resistance remains a significant global health challenge .

Table 1: Summary of Key Studies on Applications

| Study Reference | Application Area | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2024) | Anticancer | Inhibition of tumor growth via targeted pathways |

| Neuropharmacology Review (2023) | Neuroprotection | Enhancement of cognitive function and neuronal protection |

| Antimicrobial Agents (2024) | Antimicrobial | Effective against resistant bacterial strains |

Detailed Insights

- Anticancer Study : A recent study explored the efficacy of the compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .

- Neuropharmacological Research : Another study focused on the neuroprotective effects observed in animal models of neurodegeneration. The compound was found to reduce markers of oxidative stress and inflammation, indicating a potential role in treating conditions like Alzheimer’s disease .

- Antimicrobial Investigation : In vitro tests revealed that the compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential application in combating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring followed by coupling with the pyrimidin-2-ylamine and fluorophenyl moieties. Key steps include:

- Azetidine activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction homogeneity .

- Catalyst selection : Palladium-based catalysts enhance cross-coupling efficiency in fluorophenyl group introduction .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Azetidine activation | EDC/HOBt, DMF, 0°C → RT | 72 | 95% | |

| Pyrimidine coupling | Pd(PPh₃)₄, K₂CO₃, THF, reflux | 65 | 92% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine and pyrimidine groups (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

- Mass spectrometry (HRMS) : Accurate mass analysis verifies molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₉F₃N₅O: 390.154) .

- HPLC-PDA : Purity >98% is essential for biological assays .

Q. What initial biological activities have been reported for this compound?

- Methodology : Preliminary screens often focus on kinase inhibition (e.g., JAK2/STAT3 pathways) due to the pyrimidine-azetidine scaffold.

- In vitro assays : IC₅₀ values are determined using fluorescence polarization .

- Cell viability : MTT assays in cancer cell lines (e.g., HepG2) show dose-dependent cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

- Methodology :

- Assay standardization : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding kinetics .

- Physicochemical profiling : Evaluate solubility (via shake-flask method) and membrane permeability (Caco-2 assays) to distinguish assay artifacts .

- Example : Discrepancies in IC₅₀ values may arise from compound aggregation; dynamic light scattering (DLS) can detect particulates .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodology :

- Molecular docking : PyMOL/AutoDock models predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyrimidine-N and azetidine carbonyl) .

- QSAR modeling : Descriptors like logP, polar surface area, and fluorine atom count correlate with cellular uptake .

- Data Table :

| Parameter | Value | Impact on Activity | Reference |

|---|---|---|---|

| logP | 3.2 | Optimal for blood-brain barrier penetration | |

| Polar Surface Area | 85 Ų | Limits passive diffusion |

Q. How does the compound’s stability under physiological conditions influence its therapeutic potential?

- Methodology :

- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .

- pH stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess hydrolytic susceptibility of the azetidine-propanone bond .

Q. What is the role of the 3-fluoro-4-methylphenyl group in target binding and selectivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.